molecular formula C18H14F6N4OS B11474967 1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11474967
M. Wt: 448.4 g/mol
InChI Key: LIBVJXLBEZKQMB-UHFFFAOYSA-N
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Description

1-(2-METHYLPROP-2-EN-1-YL)-7-PHENYL-2-SULFANYLIDENE-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-4-ONE is a complex organic compound that belongs to the class of pyrimido[4,5-d][1,3]diazin-4-ones. This compound is characterized by its unique structure, which includes a phenyl group, a sulfanylidene group, and two trifluoromethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLPROP-2-EN-1-YL)-7-PHENYL-2-SULFANYLIDENE-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, isocyanates, and trifluoromethylated reagents. The reaction conditions usually require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is often maintained between 0°C to 100°C, depending on the specific step of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production. Purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLPROP-2-EN-1-YL)-7-PHENYL-2-SULFANYLIDENE-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

1-(2-METHYLPROP-2-EN-1-YL)-7-PHENYL-2-SULFANYLIDENE-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPROP-2-EN-1-YL)-7-PHENYL-2-SULFANYLIDENE-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The presence of trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile
  • Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester

Uniqueness

1-(2-METHYLPROP-2-EN-1-YL)-7-PHENYL-2-SULFANYLIDENE-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-4-ONE is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. The presence of two trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14F6N4OS

Molecular Weight

448.4 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-7-phenyl-2-sulfanylidene-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H14F6N4OS/c1-9(2)8-28-13-11(14(29)26-15(28)30)16(17(19,20)21,18(22,23)24)27-12(25-13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,25,27)(H,26,29,30)

InChI Key

LIBVJXLBEZKQMB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(C(=O)NC1=S)C(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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